Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate
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Overview
Description
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆FNaO₄S₂ and a molecular weight of 260.24 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and alkyl halides, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Sulfonic Acids: Formed through oxidation reactions.
Sulfonyl Fluorides: Produced via substitution reactions with fluorinating agents.
Scientific Research Applications
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium Methanesulfinate: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
Sodium Benzenesulfinate: Contains a benzene ring but without the fluorine and methanesulfonyl groups, leading to distinct chemical properties.
Uniqueness: Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both fluorine and methanesulfonyl groups, which confer enhanced reactivity and stability compared to other sulfinates .
Biological Activity
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is a sodium salt of a sulfinic acid derivative, which has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, applications, and specific case studies that highlight its potential therapeutic effects.
Sodium sulfinates, including this compound, are versatile intermediates in organic synthesis. They can participate in numerous reactions due to their nucleophilic and electrophilic properties. The synthesis of sodium sulfinates typically involves the oxidation of sulfides or the reaction of sulfonyl chlorides with sodium salts.
Key Reactions:
- Sulfonylation Reactions: Sodium sulfinates can act as sulfonylating agents, facilitating the formation of sulfonamides and sulfones through nucleophilic substitution reactions.
- Formation of C–S Bonds: They are used to synthesize various organosulfur compounds, including thiosulfonates and sulfides, which have significant biological activities .
Biological Activity
The biological activity of this compound has been evaluated in several studies, revealing its potential applications in pharmacology.
Antimicrobial Activity
Recent research has indicated that sodium sulfinates exhibit antimicrobial properties. A study assessed the antibacterial efficacy of various sodium sulfinates against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Sodium 2-fluorobenzenesulfinate | 64 | Escherichia coli |
Linezolid | 16 | Staphylococcus aureus |
Vancomycin | 32 | Staphylococcus aureus |
Anticancer Potential
Sodium sulfinates have also been investigated for their anticancer properties. A study focused on their ability to induce apoptosis in cancer cell lines. This compound was shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this compound triggers apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound's efficacy varied with concentration and exposure time, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using different concentrations of this compound on MCF-7 cells. The findings demonstrated a dose-dependent response in cell viability assays, reinforcing its role as a potential chemotherapeutic agent.
Properties
Molecular Formula |
C7H6FNaO4S2 |
---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
sodium;2-fluoro-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
AADIHQHLMGRAFO-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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